N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride
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Overview
Description
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its dimethylamino group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for investigating the function of certain enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine
- N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride
- N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride (S)-isomer
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its pyrrolidine ring and dimethylamino group contribute to its versatility in various chemical reactions and its potential for diverse scientific applications .
Properties
Molecular Formula |
C7H17ClN2 |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
XCYCGYUJNRLFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCN1.Cl |
Origin of Product |
United States |
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